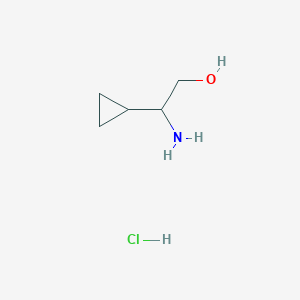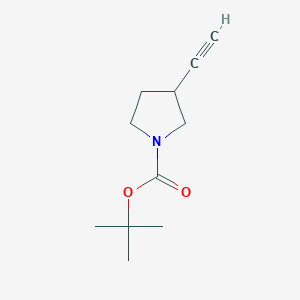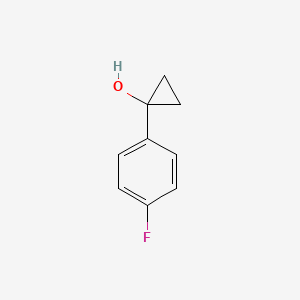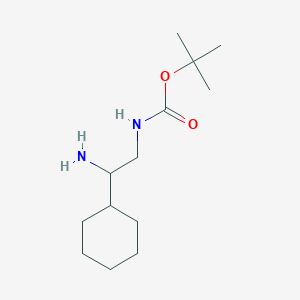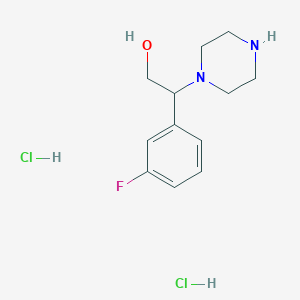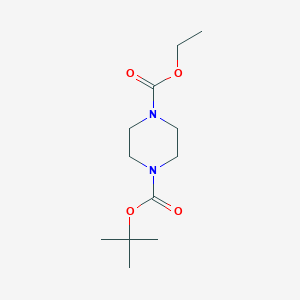
1-Boc-4-ethoxycarbonyl piperazine
Descripción general
Descripción
1-Boc-4-ethoxycarbonyl piperazine is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the piperazine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-4-ethoxycarbonyl piperazine can be synthesized through a multi-step process involving the protection of piperazine and subsequent functionalization. One common method involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The resulting 1-Boc-piperazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-4-ethoxycarbonyl piperazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Acidic Conditions: Such as trifluoroacetic acid for Boc deprotection.
Palladium Catalysts: For coupling reactions with aryl halides.
Major Products:
Substituted Piperazines: Formed through nucleophilic substitution.
Free Amines: Obtained after Boc deprotection.
Aryl Piperazines: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
1-Boc-4-ethoxycarbonyl piperazine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting neurological and psychiatric disorders.
Industry: Employed in the production of fine chemicals and as a building block in material science
Mecanismo De Acción
The mechanism of action of 1-Boc-4-ethoxycarbonyl piperazine depends on its specific application. In pharmaceutical research, it acts as a precursor to biologically active compounds that interact with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the ethoxycarbonyl group can be modified to introduce various functionalities .
Comparación Con Compuestos Similares
1-Boc-4-(3-ethoxycarbonyl)phenyl piperazine: Similar in structure but with a phenyl group attached to the piperazine ring.
1-tert-Butoxycarbonyl-4-(3-ethylbenzoate)piperazine: Another derivative with an ethylbenzoate group instead of ethoxycarbonyl
Uniqueness: 1-Boc-4-ethoxycarbonyl piperazine is unique due to its specific combination of Boc and ethoxycarbonyl groups, which provide distinct reactivity and stability.
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGYJOCBHEODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725052 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219509-82-7 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


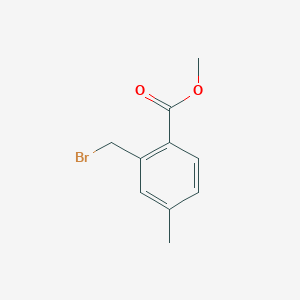
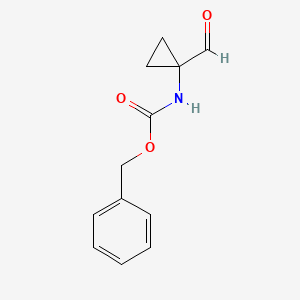

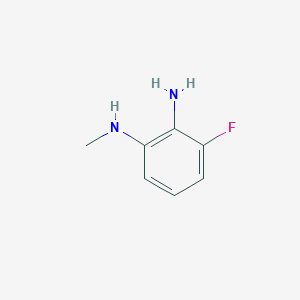

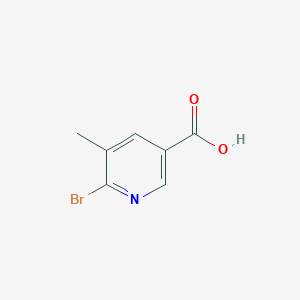
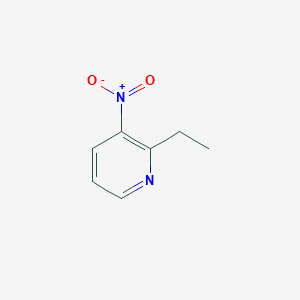
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)

